An In-depth Technical Guide to the Core Properties of 1,5-Naphthyridine-4,8-diol
An In-depth Technical Guide to the Core Properties of 1,5-Naphthyridine-4,8-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide provides a detailed examination of 1,5-Naphthyridine-4,8-diol, a key member of this chemical class. We will explore its fundamental physicochemical properties, with a particular focus on tautomerism, established synthetic strategies, spectroscopic signatures for characterization, and core reactivity. This document serves as a foundational resource, synthesizing technical data and field-proven insights to support research and development efforts targeting this promising molecular core.
Molecular Structure and Physicochemical Properties
1,5-Naphthyridine-4,8-diol is a bicyclic aromatic compound composed of two fused pyridine rings. The placement of nitrogen atoms at positions 1 and 5, combined with hydroxyl groups at positions 4 and 8, dictates its unique electronic and chemical properties.
Core Molecular Attributes
A summary of the fundamental properties of the parent 1,5-naphthyridine and the related 1,5-naphthyridin-4-ol provides a baseline for understanding the diol derivative.
| Property | Value (1,5-Naphthyridine) | Value (1,5-Naphthyridin-4-ol) | Value (1,5-Naphthyridine-4,8-diol) | Source |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂O | C₈H₆N₂O₂ | [3],[4] |
| Molecular Weight | 130.15 g/mol | 146.15 g/mol | 162.14 g/mol | [3],[4] |
| Appearance | White to light yellow crystalline powder | (Predicted) Solid | (Predicted) Solid | [2] |
| IUPAC Name | 1,5-naphthyridine | 1H-1,5-naphthyridin-4-one | 1,5-Naphthyridine-4,8-diol | [3],[4] |
The Critical Role of Tautomerism
A pivotal characteristic of 1,5-Naphthyridine-4,8-diol is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the relocation of a proton.[5][6][7] For this molecule, a dynamic equilibrium exists between the di-enol (diol), keto-enol, and di-keto forms. This equilibrium is sensitive to the compound's physical state (solid vs. solution) and the solvent's polarity.
Spectroscopic and theoretical studies on related dihydroxy compounds confirm that while the diol form can be prevalent, all three tautomers can coexist in solution.[8] Understanding this equilibrium is crucial, as each tautomer presents a different set of properties, including hydrogen bonding capabilities, solubility, and reactivity, which directly impacts its biological activity and formulation potential.[9]
Caption: Generalized workflow for synthesis via Meldrum's acid.
Protocol: Synthesis of a Hydroxy-1,5-Naphthyridine Intermediate
This protocol outlines a general procedure for synthesizing a 4-hydroxynaphthyridine, which is a key step toward the diol target.
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Condensation: A solution of a 3-aminopyridine derivative (1.0 eq) and Meldrum's acid (1.1 eq) in a high-boiling point solvent like triethyl orthoformate is heated to approximately 100 °C for 1-2 hours. [1]Causality: This step facilitates the formation of the crucial enamine intermediate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude enamine.
-
Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to reflux (approx. 250 °C) for 15-30 minutes. [1]Causality: The high thermal energy drives the intramolecular cyclization to form the second pyridine ring and subsequent decarboxylation.
-
Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., hexane or diethyl ether) and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure hydroxynaphthyridine product.
Spectroscopic Characterization
Unambiguous identification of 1,5-Naphthyridine-4,8-diol and its tautomers requires a combination of spectroscopic techniques. The expected spectral data are derived from the analysis of the parent 1,5-naphthyridine and its hydroxylated derivatives. [10]
| Technique | Tautomer | Expected Observations | Source |
|---|---|---|---|
| ¹H NMR | Di-enol | Aromatic protons in the range of 7.5-9.0 ppm. A broad singlet for the -OH protons (concentration-dependent). | ,[11] [12] |
| Di-keto | Appearance of N-H proton signals (potentially broad, >10 ppm). Upfield shift of some aromatic protons due to loss of full aromaticity. | [13] | |
| ¹³C NMR | Di-enol | Aromatic carbons between 115-155 ppm. Carbons bearing -OH groups (C4, C8) would be downfield. | ,[11],[12] [14] |
| Di-keto | Appearance of C=O signals (carbonyl carbons) significantly downfield (>160 ppm). | [13] | |
| FT-IR | Di-enol | Broad O-H stretching band (3200-3600 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹). | [15] |
| Di-keto | N-H stretching bands (3100-3400 cm⁻¹). Strong C=O stretching band (1650-1700 cm⁻¹). | [15] |
| UV-Vis | Di-enol/Di-keto | Strong π-π* transitions in the UV region (250-400 nm). The λmax will shift depending on the predominant tautomer and solvent. | [15]|
General Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for hydroxyl and amine protons). [10] * FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an ATR accessory for direct analysis of the solid. [10] * UV-Vis: Prepare a dilute solution (1-10 µM) in a UV-grade solvent (e.g., ethanol or DMSO).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field spectrometer (≥400 MHz). Use the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). [13] * FT-IR: Record the spectrum over a range of 4000-400 cm⁻¹.
-
UV-Vis: Measure the absorbance over a wavelength range of 200-500 nm.
-
-
Data Analysis: Correlate the observed peaks with the expected chemical shifts and vibrational frequencies for the possible tautomeric forms to determine the structure and predominant form under the analysis conditions.
Core Chemical Reactivity
The reactivity of 1,5-Naphthyridine-4,8-diol is governed by the electron-deficient nature of the pyridine rings and the presence of the nucleophilic hydroxyl groups. The two tautomeric forms exhibit distinct reactivity profiles.
-
Di-enol Form: The hydroxyl groups can undergo typical phenolic reactions.
-
O-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions to form ethers and esters, respectively.
-
Halogenation: Conversion of the -OH groups to chloro or bromo groups using reagents like POCl₃ or PBr₃. This is a critical step for preparing intermediates for further functionalization. [15][16]* Di-keto Form: The N-H protons are acidic and can be deprotonated. The carbonyl groups are susceptible to nucleophilic attack.
-
-
Ring Reactivity: The naphthyridine core can undergo nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and hydroxyl groups. It is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of the hydroxyl groups to halides or triflates, enabling the introduction of diverse substituents. [1][11][16]
Caption: Primary reaction pathways for 1,5-Naphthyridine-4,8-diol.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a cornerstone in the development of therapeutic agents due to its ability to form key interactions with biological targets. Derivatives have shown a wide array of biological activities. [1][17][18]
-
Anticancer Activity: Many 1,5-naphthyridine derivatives function as potent inhibitors of crucial cellular enzymes like c-Met kinase and DYRK1A kinase, which are implicated in cancer progression. [1]Others exhibit cytotoxicity through mechanisms like topoisomerase inhibition. [19]* Antimicrobial and Antiviral Activity: The scaffold is present in compounds developed as antibacterial and anti-Ebola virus agents. [1]* Anti-inflammatory and Immunomodulatory Effects: Certain derivatives have demonstrated the ability to modulate immune responses, highlighting their potential in treating inflammatory diseases. [18]* Central Nervous System (CNS) Activity: The scaffold has been explored for applications in treating CNS disorders. [1] The diol functionality at the 4 and 8 positions provides crucial hydrogen bond donor and acceptor sites, making 1,5-Naphthyridine-4,8-diol an attractive starting point for designing potent and selective enzyme inhibitors through structure-based drug design.
Conclusion and Future Directions
1,5-Naphthyridine-4,8-diol is a heterocyclic compound with significant potential, underpinned by its rich chemistry and biological relevance. Its most defining feature is the diol-diketo tautomerism, which dictates its physicochemical properties and reactivity. Established synthetic routes provide reliable access to its core structure, which can be unambiguously confirmed using standard spectroscopic methods. The versatile reactivity of the hydroxyl groups and the naphthyridine core allows for extensive chemical modification, making it an ideal scaffold for medicinal chemistry campaigns. Future research should focus on leveraging the unique properties of this molecule to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
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